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Compound of Interest

Compound Name: FOL7185

Cat. No.: B1673522

Abstract: This document outlines a detailed, two-step protocol for the laboratory synthesis of
Celecoxib. The synthesis involves the Claisen condensation of 4-methylacetophenone with
ethyl trifluoroacetate, followed by a cyclization reaction with 4-sulfonamidophenylhydrazine
hydrochloride. This protocol includes a summary of reaction parameters, a step-by-step
experimental procedure, and characterization data. Additionally, the primary signaling pathway
for Celecoxib's anti-inflammatory action is illustrated.

Synthesis Overview and Data Summary

The synthesis of Celecoxib proceeds through the formation of an intermediate diketone, which
is then cyclized to form the final pyrazole ring structure.

Table 1: Summary of Reaction Yields and Purity
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Table 2: Key Reagents and Solvents

Reagent/Solvent Molar Mass ( g/mol ) Role
4-Methylacetophenone 134.18 Starting Material
Ethyl trifluoroacetate 142.08 Reagent
Sodium methoxide 54.02 Base

Toluene 92.14 Solvent

4-Sulfonamidophenylhydrazine

] 223.67 Reagent
hydrochloride
Ethyl acetate 88.11 Solvent
Water 18.02 Solvent

Experimental Protocol

2.1. Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione

To a solution of 4-methylacetophenone (50 g, 0.373 mol) in toluene (250 ml), add a 30%
solution of sodium methoxide in methanol (80.6 g, 0.447 mol).[2]

Add ethyl trifluoroacetate (63.58 g, 0.447 mol) to the mixture at a temperature of 25-30 °C.[2]

Raise the temperature of the reaction mixture to 55-60 °C and stir for approximately 4 hours,
monitoring the reaction to completion.[2]

After completion, cool the reaction mixture to 20-25 °C and wash with 10% aqueous
hydrochloric acid (200 ml).[2]

Separate the organic layer and concentrate it under reduced pressure at 50-55 °C to yield
the crude product as an oily mass.

2.2. Step 2: Synthesis of Celecoxib
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e Prepare a mixture of 4-sulfonamidophenylhydrazine hydrochloride (10.5 g), the crude 1-(4-
methylphenyl)-4,4,4-trifluorobutane-1,3-dione (10.5 g) from Step 1, ethyl acetate (50 ml), and
water (50 ml).[1]

» Heat the mixture to 75-80 °C and stir for 5 hours.[1]

e Cool the reaction mixture to 0-5 °C and continue stirring for 1 hour to facilitate precipitation.

[1]

Filter the separated solid, wash it with water (150 ml), and dry to obtain crude Celecoxib.[1]
2.3. Purification

o Take the crude Celecoxib (25 g) and dissolve it in toluene (375 ml) by heating to 80 °C with
stirring for 15 minutes.[1]

o Add activated carbon (1.2 g) and continue to stir at 80 °C for 30 minutes.[1]
e Cool the mixture to 10-15 °C and stir for one hour to induce crystallization.[1]

« Filter the separated solid, wash with toluene, and dry at 75 °C for 6 hours to yield purified
Celecoxib.[1] The reported purity of the final product is 99.97% by HPLC.[1]
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Caption: Synthesis workflow for Celecoxib.
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Caption: Mechanism of action of Celecoxib via selective COX-2 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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